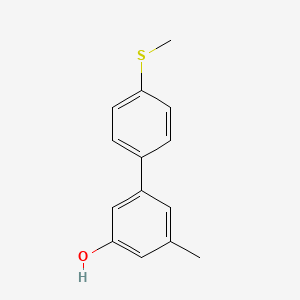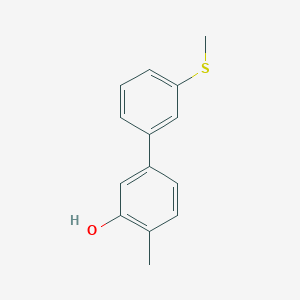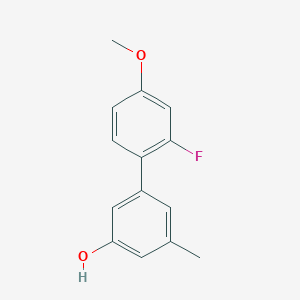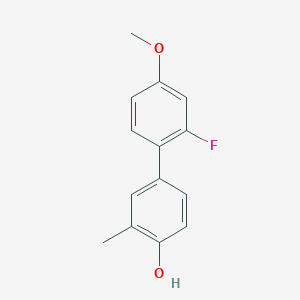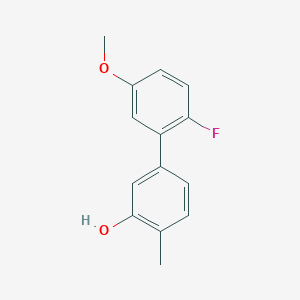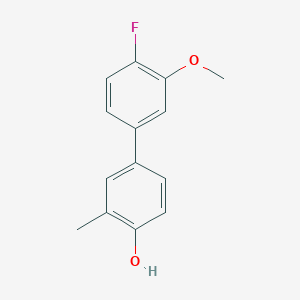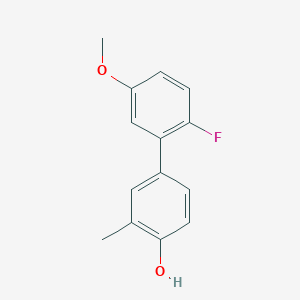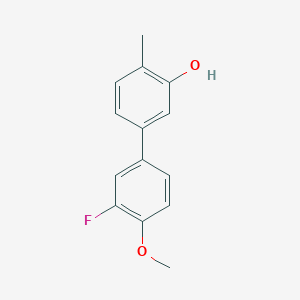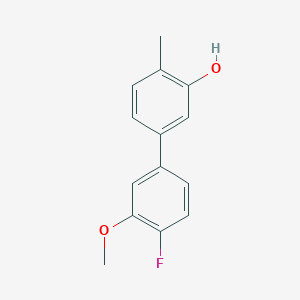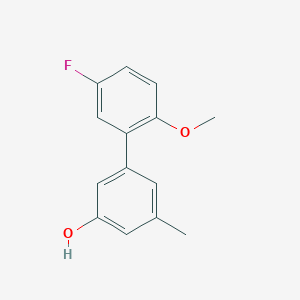
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is an organic compound with a wide range of applications in both scientific research and industrial production. It has a unique structure, with a chlorine atom connected to two methyl groups and a phenol group. This compound is found in a variety of products, including pharmaceuticals, herbicides, and plasticizers. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% is not fully understood. It is believed that the compound works by scavenging free radicals, and by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may act as an antioxidant, and may be able to reduce the formation of oxidative stress. In addition, it is believed that the compound may act as a chemopreventive agent, and may be able to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% are not fully understood. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% in lab experiments include its availability and its low cost. It is also relatively easy to synthesize, and it can be used in a variety of different experiments. The disadvantages of using this compound in lab experiments include its potential toxicity, and its potential to cause skin irritation. In addition, it is important to ensure that the proper safety protocols are followed when using this compound in the lab.
Direcciones Futuras
For the use of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% include further research into its potential to act as an antioxidant and to reduce the formation of free radicals. In addition, further research into its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines is needed. Additionally, further research into its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells is needed. Finally, further research into its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi is needed.
Métodos De Síntesis
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% can be synthesized in a number of ways, including the use of Friedel-Crafts acylation and the use of Grignard reagents. The Friedel-Crafts acylation method involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which can then be reacted with a Grignard reagent to produce the desired 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%. The Grignard reagent is a magnesium halide, and the reaction involves the addition of the Grignard reagent to the acylated phenol.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as an antioxidant and to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells. It has also been studied for its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi.
Propiedades
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-6-12(13(15)7-9)11-5-4-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGMUGGUVPFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683851 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-38-2 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

